tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
CAS No.: 1279894-15-3
Cat. No.: VC2746341
Molecular Formula: C10H16BrF2NO2
Molecular Weight: 300.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279894-15-3 |
|---|---|
| Molecular Formula | C10H16BrF2NO2 |
| Molecular Weight | 300.14 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | UXTHOEXKBYNHLE-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C[C@H]1CBr)(F)F |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F |
Introduction
Physical and Chemical Properties
Identification and Basic Properties
tert-Butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is identified by several registry numbers and possesses specific physical and chemical characteristics that define its behavior in various chemical environments.
Table 1: Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1279894-15-3 |
| Alternative CAS | 1824340-43-3 |
| Molecular Formula | C₁₀H₁₆BrF₂NO₂ |
| Molecular Weight | 300.14 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
| InChI Key | UXTHOEXKBYNHLE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F |
The compound appears as a white to off-white powder under standard conditions and features specific physical properties that are crucial for handling and application purposes .
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | White to off-white powder |
| Boiling Point | 304.0±42.0°C at 760 mmHg |
| Solubility | Soluble in common organic solvents |
| Storage Temperature | 2-8°C (recommended) |
| Purity (Commercial) | ≥97-99% |
Structural Features and Reactivity
The structure of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate contains several reactive centers that contribute to its chemical versatility. The (S)-stereochemistry at the C-2 position of the pyrrolidine ring is a critical feature that influences its spatial arrangement and reactivity profiles.
The key structural components include:
-
A pyrrolidine ring with 4,4-difluoro substitution
-
A bromomethyl group at the C-2 position with (S)-stereochemistry
-
A tert-butoxycarbonyl (Boc) protecting group on the nitrogen
Synthesis and Characterization
Synthetic Approaches
The synthesis of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves multiple chemical transformations that require careful control of reaction parameters. While specific synthetic routes may vary, the general approach includes several key steps.
Table 3: Key Synthetic Steps
| Step | Process | Critical Parameters |
|---|---|---|
| 1 | Formation of pyrrolidine ring | Temperature, catalyst selection |
| 2 | Introduction of 4,4-difluoro functionality | Fluorinating agent, reaction time |
| 3 | Installation of the bromomethyl group | Brominating reagent, stereoselectivity control |
| 4 | Boc protection of the pyrrolidine nitrogen | Base, solvent, temperature |
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry to ensure high yield and stereoselectivity. Reaction progression is typically monitored through techniques such as thin-layer chromatography (TLC) to determine completion and optimize purification processes.
Analytical Characterization
Characterization of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically employs a combination of spectroscopic and analytical techniques to confirm structure, purity, and stereochemical integrity.
Table 4: Analytical Characterization Methods
| Technique | Application | Key Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structure confirmation | Chemical shifts of protons and carbons, coupling patterns, stereochemistry |
| LC-MS | Purity assessment, molecular weight confirmation | Molecular ion peak, fragmentation pattern, purity percentage |
| HPLC | Purity determination, enantiomeric excess | Retention time, peak area integration |
| X-ray Crystallography | Absolute configuration | Three-dimensional structure, bond angles, crystal packing |
| IR Spectroscopy | Functional group identification | Characteristic absorption bands for C=O, C-F, C-Br bonds |
These analytical methods collectively provide comprehensive characterization data that ensure the identity, purity, and structural integrity of the compound for research applications.
Applications in Chemical and Biological Research
Use in Synthetic Chemistry
tert-Butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate serves as a valuable building block in synthetic organic chemistry due to its multiple reactive sites and defined stereochemistry.
The compound's primary applications in synthetic chemistry include:
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Installation of the 4,4-difluoropyrrolidine scaffold into complex molecules
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Serving as an electrophile in nucleophilic substitution reactions
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Acting as a precursor for further functionalization at the bromomethyl position
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Enabling stereoselective synthesis of fluorinated heterocycles
The presence of the Boc protecting group allows for selective chemistry at the bromomethyl position while protecting the pyrrolidine nitrogen. This protecting group can be removed under acidic conditions when required, providing additional synthetic flexibility.
Applications in Pharmaceutical Research
The compound has significant applications in pharmaceutical research, particularly in the development of fluorinated drug candidates. Fluorine substitution is widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules .
Table 5: Pharmaceutical Applications
| Application Area | Contribution | Significance |
|---|---|---|
| Building Block in Drug Synthesis | Introduction of 4,4-difluoropyrrolidine moiety | Enhanced metabolic stability, altered physicochemical properties |
| Protein Degrader Synthesis | Component in targeted protein degradation (TPD) | Enables development of novel therapeutic approaches |
| Fragment-Based Drug Discovery | Fluorinated fragment | Provides unique binding interactions with biological targets |
| Peptidomimetic Development | Conformationally restricted amino acid mimic | Improves proteolytic stability and target selectivity |
The 4,4-difluoropyrrolidine motif, when incorporated into biologically active molecules, can significantly alter their pharmacokinetic properties and metabolic stability, making this building block particularly valuable in drug discovery efforts .
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |
Table 7: Hazard Statements
| Code | Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
To ensure safe handling, several precautionary measures should be implemented :
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Avoid breathing dust/fume/gas/mist/vapors/spray
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Wash skin thoroughly after handling
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Use only outdoors or in a well-ventilated area
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Wear protective gloves/protective clothing/eye protection/face protection
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In case of skin contact: Wash with plenty of soap and water
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In case of inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing
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In case of eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present
| Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigeration) |
| Container | Tightly closed container |
| Environment | Dry, cool, well-ventilated area |
| Protection | Shield from light |
| Special Conditions | Store apart from incompatible materials |
| Security | Store locked up |
The compound should be kept in its original container whenever possible and should be protected from moisture and light to prevent degradation. Long-term stability studies indicate that when stored under the recommended conditions, the compound maintains its purity and integrity for extended periods .
Related Compounds and Structural Analogs
Several structurally related compounds share similar features with tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate, offering complementary reactivity profiles and applications in research .
Table 9: Structural Analogs and Related Compounds
| Compound | CAS Number | Relationship | Distinctive Features |
|---|---|---|---|
| (S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate | 426844-50-0 | Functional group variation | Carbamoyl instead of bromomethyl group |
| (S)-tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | 1407997-77-6 | Nucleophilic substitution product | Aminomethyl replaces bromomethyl |
| tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 181258-46-8 | Non-fluorinated analog | Lacks 4,4-difluoro substitution |
| (S)-1-(tert-Butoxycarbonyl)-2-methylpiperazine | 169447-70-5 | Ring structure variation | Piperazine ring instead of pyrrolidine |
These related compounds can serve as alternative building blocks in synthesis or as comparison standards in structure-activity relationship studies. The subtle structural differences often translate to significant variations in reactivity, physicochemical properties, and biological activities .
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